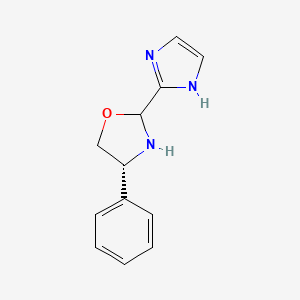
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine is a chiral compound that features an oxazolidine ring fused with an imidazole ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a phenyl-substituted oxazolidine precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the imidazole or phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its chiral nature makes it particularly useful in studying stereoselective biological processes.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers and advanced composites.
Wirkmechanismus
The mechanism of action of (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the oxazolidine ring provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R)-2-(1H-imidazol-2-yl)-4-methyl-1,3-oxazolidine
- (4R)-2-(1H-imidazol-2-yl)-4-ethyl-1,3-oxazolidine
- (4R)-2-(1H-imidazol-2-yl)-4-isopropyl-1,3-oxazolidine
Uniqueness
Compared to these similar compounds, (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine stands out due to the presence of the phenyl group, which can enhance its binding affinity and specificity in various applications. The phenyl group also contributes to the compound’s stability and potential for further functionalization .
Eigenschaften
CAS-Nummer |
188661-43-0 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)10-8-16-12(15-10)11-13-6-7-14-11/h1-7,10,12,15H,8H2,(H,13,14)/t10-,12?/m0/s1 |
InChI-Schlüssel |
YTCJHHWCONCDQB-NUHJPDEHSA-N |
Isomerische SMILES |
C1[C@H](NC(O1)C2=NC=CN2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(NC(O1)C2=NC=CN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


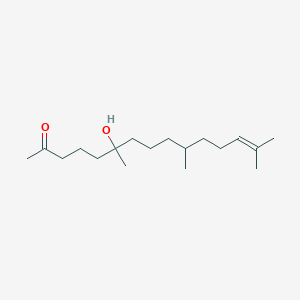
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)


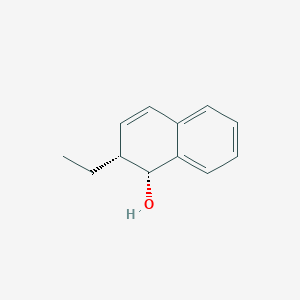
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
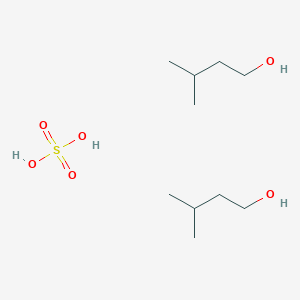
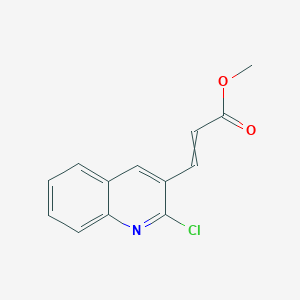
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
